

(2S)-1,4-Dioxane-2-methanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S)-1,4-Dioxane-2-methanamine hydrochloride

Cat. No.: B1407540

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **(2S)-1,4-Dioxane-2-methanamine Hydrochloride**

Abstract

(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a bifunctional molecule, it incorporates a rigid 1,4-dioxane scaffold, a defined stereocenter at the C2 position, and a reactive primary aminomethyl group. Presented as a stable hydrochloride salt, this compound serves as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, stereochemistry, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into established synthetic pathways, analytical protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile chemical entity.

Introduction and Nomenclature

(2S)-1,4-Dioxane-2-methanamine hydrochloride is a synthetic organic compound valued for its specific three-dimensional arrangement.^[1] Its structure is foundational for creating enantiomerically pure molecules, a critical requirement in modern drug development where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

- IUPAC Name: [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride[2]
- CAS Number: 1523541-96-9[1][2][3][4][5][6][7]
- Molecular Formula: C₅H₁₂ClNO₂[1][2][3]
- Synonyms: (S)-1,4-Dioxane-2-methanamine Hydrochloride, 1-[(2S)-1,4-Dioxan-2-yl]methanamine hydrochloride[1][6]

The molecule's utility stems from the combination of the hydrophilic, conformationally restricted dioxane ring and the synthetically versatile primary amine, making it a desirable fragment for library synthesis and lead optimization campaigns.

Molecular Structure and Stereochemistry

The defining characteristics of **(2S)-1,4-Dioxane-2-methanamine hydrochloride** arise from the interplay of its core scaffold, chiral center, and functional group.

The 1,4-Dioxane Ring Conformation

The 1,4-dioxane ring is a six-membered heterocycle containing two ether oxygen atoms at positions 1 and 4. To minimize steric and torsional strain, the ring predominantly adopts a chair conformation, analogous to cyclohexane. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The aminomethyl group at the C2 position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, leading to a more stable energetic state.

The (2S) Stereocenter

The prefix "(2S)" denotes the absolute configuration at the C2 carbon, the molecule's sole stereocenter. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the C2 carbon are prioritized as follows:

- -O- (in-ring ether oxygen at position 1): Highest priority.
- -CH₂- (in-ring carbon at position 3): Second priority.
- -CH₂NH₃⁺ (aminomethyl sidechain): Third priority.

- -H (hydrogen atom): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the path from the highest to the lowest priority ($1 \rightarrow 2 \rightarrow 3$) proceeds in a counter-clockwise direction, defining the "S" configuration. The precise control of this stereocenter is paramount for its application in asymmetric synthesis.

The Protonated Aminomethyl Group

The molecule is supplied as a hydrochloride salt, meaning the primary amine of the methanamine sidechain is protonated to form an ammonium cation ($-\text{CH}_2\text{NH}_3^+$). The positive charge is balanced by a chloride anion (Cl^-). This salt form confers several advantages:

- Enhanced Stability: It is generally more crystalline and less susceptible to degradation than the corresponding free base.
- Increased Water Solubility: The ionic nature significantly improves solubility in aqueous and polar protic solvents.
- Simplified Handling: The free base is a volatile liquid, whereas the salt is a stable solid at room temperature.^[3]

The C2-C(sidechain) bond is a rotatable single bond, allowing the ammonium group some conformational flexibility relative to the dioxane ring.^[8]

Figure 1: Molecular structure of **(2S)-1,4-Dioxane-2-methanamine hydrochloride**, highlighting the (S)-stereocenter at the C2 position.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Weight	153.61 g/mol	[2][3][8]
Exact Mass	153.0556563 Da	[8]
Appearance	Solid (typical)	[3]
Purity	≥97% (typical)	[2][3][7]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	3	[8]
Topological Polar Surface Area	44.5 Å ²	[8]
Rotatable Bond Count	1	[8]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. The causality for selecting specific methods lies in their ability to probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For **(2S)-1,4-Dioxane-2-methanamine hydrochloride**, both ¹H and ¹³C NMR provide critical information.

- ¹H NMR: Due to the chiral center, the protons on the dioxane ring carbons (C3, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to mutual coupling. The protons of the -CH₂-NH₃⁺ group will also be observable.
- ¹³C NMR: The molecule is expected to show five distinct carbon signals, corresponding to the five unique carbon environments (C2, C3, C5, C6, and the sidechain -CH₂).

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~3.0 - 3.2	Multiplet	$-\text{CH}_2\text{-NH}_3^+$
^1H	~3.5 - 4.0	Complex Multiplets	Dioxane ring protons (8H)
^{13}C	~40 - 45	CH_2	$-\text{CH}_2\text{-NH}_3^+$
^{13}C	~65 - 75	CH_2, CH	Dioxane ring carbons

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

- N-H Stretching: Strong, broad absorptions in the range of $3000\text{-}3300 \text{ cm}^{-1}$ are characteristic of the ammonium (NH_3^+) group.
- C-H Stretching: Absorptions between $2850\text{-}3000 \text{ cm}^{-1}$ correspond to the C-H bonds of the CH_2 groups.
- C-O-C Stretching: A strong, characteristic absorption band around 1100 cm^{-1} is indicative of the ether linkages in the dioxane ring.^[9]

Mass Spectrometry (MS)

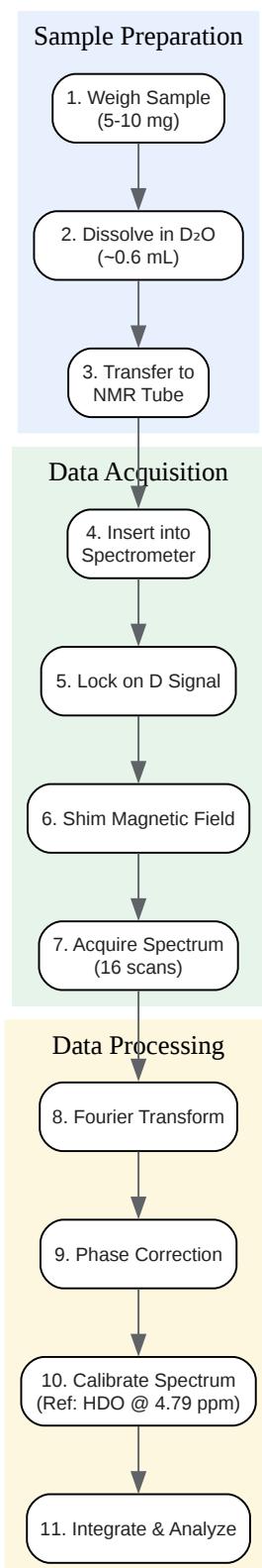
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. Using a technique like Electrospray Ionization (ESI), the cation $[\text{M-Cl}]^+$ would be observed, corresponding to the protonated free base with a mass of 118.08 Da ($\text{C}_5\text{H}_{12}\text{NO}_2^+$).

Protocol: Acquiring a ^1H NMR Spectrum

This protocol describes a self-validating system for obtaining a high-quality ^1H NMR spectrum. The choice of a deuterated polar solvent is critical due to the ionic nature of the hydrochloride

salt.

Objective: To obtain a high-resolution ^1H NMR spectrum of **(2S)-1,4-Dioxane-2-methanamine hydrochloride** for structural verification.


Materials:

- **(2S)-1,4-Dioxane-2-methanamine hydrochloride** (5-10 mg)
- Deuterium oxide (D_2O) or DMSO-d_6 (0.6 mL)
- NMR tube (5 mm)
- Pipettes and vial

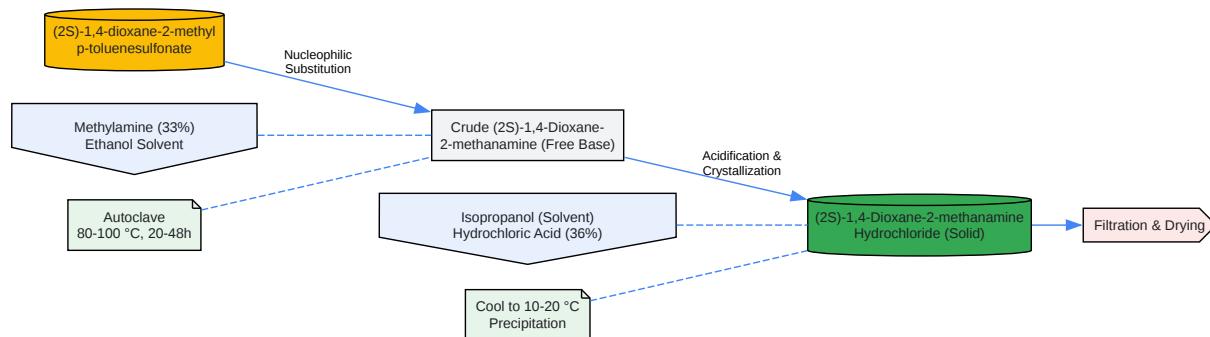
Methodology:

- Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This amount provides sufficient concentration for a good signal-to-noise ratio without causing line broadening. b. Add ~0.6 mL of D_2O to the vial. Causality: D_2O is chosen as the solvent to solubilize the salt and to avoid a large interfering solvent proton peak. c. Vortex the vial until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup & Shimming: a. Insert the tube into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the D_2O solvent. Trustworthiness: A stable lock ensures field stability during acquisition. c. Shim the magnetic field to optimize its homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness: This step is critical for resolving complex multiplets and obtaining accurate coupling constants.
- Spectrum Acquisition: a. Acquire a standard one-dimensional proton spectrum using a 90° pulse angle. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). c. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).
b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by referencing the residual HDO peak to 4.79 ppm. d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for ^1H NMR spectrum acquisition and analysis.


Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **(2S)-1,4-Dioxane-2-methanamine hydrochloride** requires a stereoselective approach. A plausible route, adapted from related syntheses, involves the conversion of a chiral precursor. One such method involves the transformation of (2S)-1,4-dioxane-2-methyl-4-methyl p-toluenesulfonate.[10]

The key steps are:

- Nucleophilic Substitution: The tosylate, an excellent leaving group, is displaced by an amine source. In a high-pressure autoclave, the tosylate is reacted with methylamine in an alcohol solvent.[10]
- Acidification: After the reaction, the solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. Hydrochloric acid is then added to precipitate the desired hydrochloride salt.[10]
- Isolation: The resulting solid is isolated by filtration, yielding the final product with high enantiomeric excess (ee >99%).[10]

The choice to use a chiral starting material and reaction conditions that do not racemize the stereocenter is fundamental to this process. This avoids costly chiral separation steps later on. [10]

[Click to download full resolution via product page](#)

Figure 3: Synthetic workflow for the preparation of the target compound from a tosylate precursor.

Applications in Research and Drug Development

The structural motifs present in **(2S)-1,4-Dioxane-2-methanamine hydrochloride** make it a highly attractive building block for drug discovery:

- Chiral Amine: Primary amines are fundamental handles for a vast array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. The defined stereochemistry allows for the creation of specific interactions with chiral biological targets like enzymes and receptors.
- 1,4-Dioxane Scaffold: The dioxane ring acts as a polar, metabolically stable, and conformationally constrained scaffold. It is often used as a bioisostere for other ring systems to improve physicochemical properties such as solubility and metabolic stability.
- Scaffold Decoration: It can be readily incorporated into larger molecules to explore new chemical space. Its rigid nature helps to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can enhance binding affinity to a target protein.

Handling, Storage, and Safety

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

- Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][8]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this material.[3][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
- Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[3] The material is a stable salt, but like many amine salts, it can be hygroscopic.

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on skin, wash with plenty of soap and water.[6] If swallowed, rinse the mouth and call a poison center or doctor immediately.[2]

Conclusion

(2S)-1,4-Dioxane-2-methanamine hydrochloride is more than a simple chemical; it is a precisely engineered tool for the construction of complex, stereochemically defined molecules. Its molecular structure, characterized by a stable dioxane chair conformation, an equatorial aminomethyl substituent, and a defined (S)-stereocenter, provides a robust platform for synthetic innovation. A thorough understanding of its properties, spectroscopic signatures, and safe handling is crucial for leveraging its full potential in the fields of pharmaceutical sciences and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (2S)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 4. parchem.com [parchem.com]
- 5. (2S)-1,4-Dioxane-2-Methanamine hydrochloride | 1523541-96-9 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (2S)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-96-9 | AChemBlock [try.achemblock.com]
- 8. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 11. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [(2S)-1,4-Dioxane-2-methanamine hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1407540#2s-1-4-dioxane-2-methanamine-hydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com